molecular formula C14H18N2O4 B14589911 4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate CAS No. 61126-51-0

4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate

Cat. No.: B14589911
CAS No.: 61126-51-0
M. Wt: 278.30 g/mol
InChI Key: HPQFCXJBNUVUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate is a chemical compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group attached to a propene moiety, which is further connected to a phenyl ring substituted with a butylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate typically involves a multi-step process. One common method is the Henry reaction, where benzaldehyde reacts with nitroethane in the presence of a base to form 1-phenyl-2-nitropropene . This intermediate can then be further functionalized to introduce the butylcarbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate is unique due to the presence of the butylcarbamate group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nitroalkenes and contributes to its specific applications in research and industry .

Properties

CAS No.

61126-51-0

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

[4-(2-nitroprop-1-enyl)phenyl] N-butylcarbamate

InChI

InChI=1S/C14H18N2O4/c1-3-4-9-15-14(17)20-13-7-5-12(6-8-13)10-11(2)16(18)19/h5-8,10H,3-4,9H2,1-2H3,(H,15,17)

InChI Key

HPQFCXJBNUVUJT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1=CC=C(C=C1)C=C(C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.